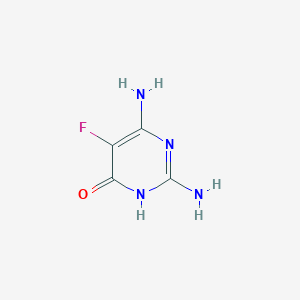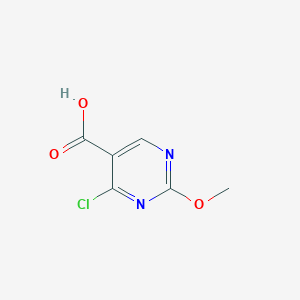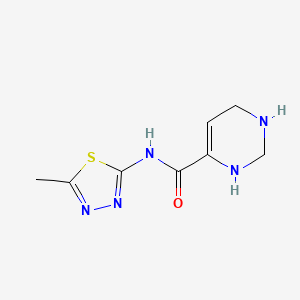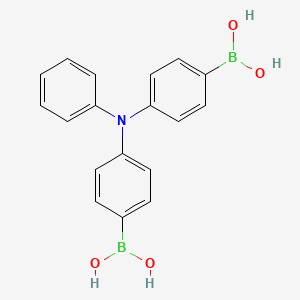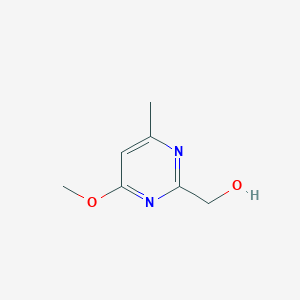
4-Chloro-2-methylpyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylpyrimidine dihydrochloride is a chemical compound with the molecular formula C5H7Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyrimidine dihydrochloride typically involves the chlorination of 2-methylpyrimidine. One common method includes the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of a catalyst such as iron(III) acetylacetonate (Fe(acac)3) under an inert atmosphere at low temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-methylpyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylpyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methylpyrimidine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-methylpyrimidine
- 4-Chloro-6-methylpyrimidine
- 2,4-Dichloropyrimidine
Comparison: 4-Chloro-2-methylpyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C5H7Cl3N2 |
|---|---|
Molekulargewicht |
201.48 g/mol |
IUPAC-Name |
4-chloro-2-methylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C5H5ClN2.2ClH/c1-4-7-3-2-5(6)8-4;;/h2-3H,1H3;2*1H |
InChI-Schlüssel |
IIWCJTQPQAXKCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

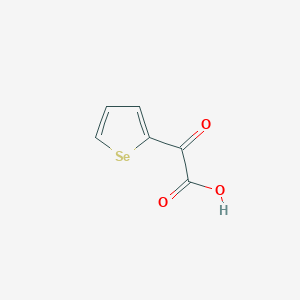
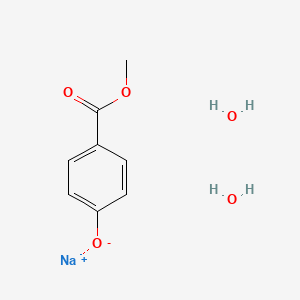

![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
